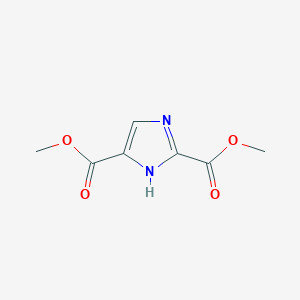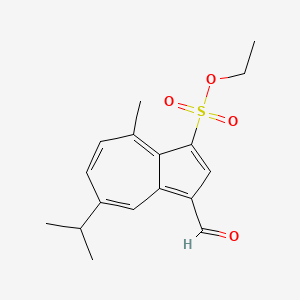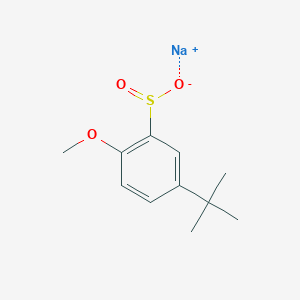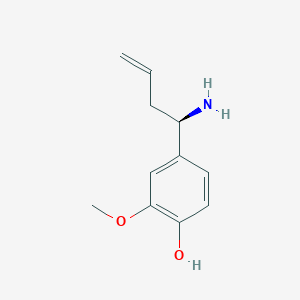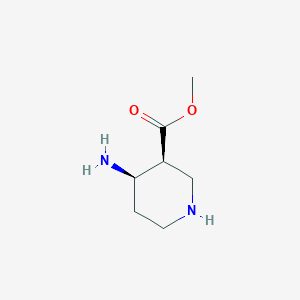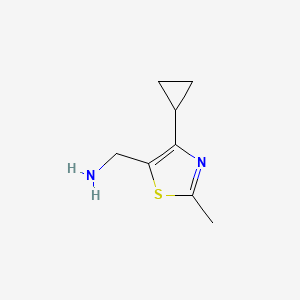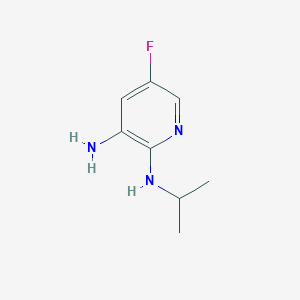
5-Fluoro-N2-isopropylpyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N2-isopropylpyridine-2,3-diamine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N2-isopropylpyridine-2,3-diamine typically involves the fluorination of pyridine derivatives followed by amination. One common method includes:
Fluorination: Starting with pyridine, a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the 5-position.
Amination: The fluorinated pyridine is then subjected to amination using reagents like ammonia or primary amines under conditions such as elevated temperatures and the presence of catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters like temperature, pressure, and reagent flow rates is common. Additionally, purification steps such as crystallization or chromatography are employed to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-N2-isopropylpyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines, under conditions like reflux or the presence of catalysts
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Thiolated or aminated pyridine derivatives
Aplicaciones Científicas De Investigación
5-Fluoro-N2-isopropylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential in drug development, especially in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of fluorine.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N2-isopropylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoropyridine-2,3-diamine: Lacks the isopropyl group, which may affect its reactivity and binding properties.
N2-Isopropylpyridine-2,3-diamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-N2-isopropylpyridine-2,3-diamine: Chlorine substitution instead of fluorine, leading to different reactivity and stability.
Uniqueness
5-Fluoro-N2-isopropylpyridine-2,3-diamine is unique due to the presence of both the fluorine atom and the isopropyl group. This combination can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12FN3 |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
5-fluoro-2-N-propan-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H12FN3/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3,(H,11,12) |
Clave InChI |
WMYLOZOJJFJENL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C=C(C=N1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


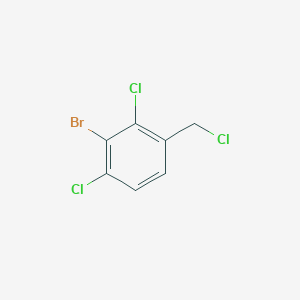
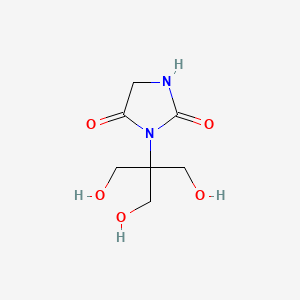
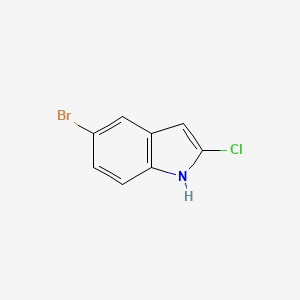
![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
